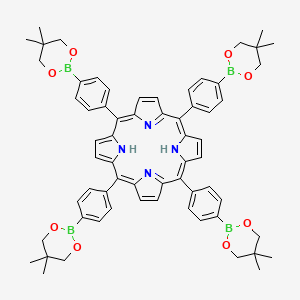
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by the presence of four boron-containing dioxaborinane groups attached to the phenyl rings of the porphyrin core. These unique structural features endow the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction between pyrrole and an aldehyde, often under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction.
Attachment of Dioxaborinane Groups: The final step involves the attachment of dioxaborinane groups to the phenyl rings through a boronation reaction using boronic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted porphyrins, oxo-derivatives, and reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in the study of enzyme mimetics and as a probe for biological imaging.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Catalysis: Acts as a catalyst by facilitating electron transfer and stabilizing transition states.
Photosensitization: Absorbs light energy and transfers it to other molecules, generating reactive oxygen species that can induce cell damage.
Binding to Biomolecules: Interacts with proteins and nucleic acids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is unique due to the presence of dioxaborinane groups, which enhance its chemical reactivity and stability. These groups also impart unique optical and electronic properties, making the compound suitable for specialized applications in catalysis, photochemistry, and materials science .
Eigenschaften
Molekularformel |
C64H66B4N4O8 |
|---|---|
Molekulargewicht |
1062.5 g/mol |
IUPAC-Name |
5,10,15,20-tetrakis[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H66B4N4O8/c1-61(2)33-73-65(74-34-61)45-17-9-41(10-18-45)57-49-25-27-51(69-49)58(42-11-19-46(20-12-42)66-75-35-62(3,4)36-76-66)53-29-31-55(71-53)60(44-15-23-48(24-16-44)68-79-39-64(7,8)40-80-68)56-32-30-54(72-56)59(52-28-26-50(57)70-52)43-13-21-47(22-14-43)67-77-37-63(5,6)38-78-67/h9-32,69,72H,33-40H2,1-8H3 |
InChI-Schlüssel |
IVEXRROXBFRABK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)B9OCC(CO9)(C)C)C1=CC=C(C=C1)B1OCC(CO1)(C)C)C=C5)C1=CC=C(C=C1)B1OCC(CO1)(C)C)N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)

![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
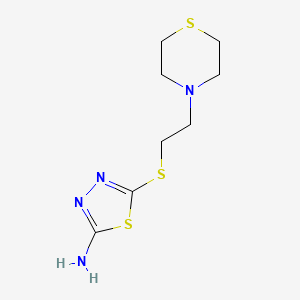


![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
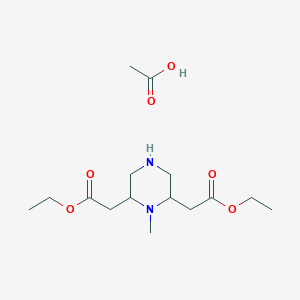
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
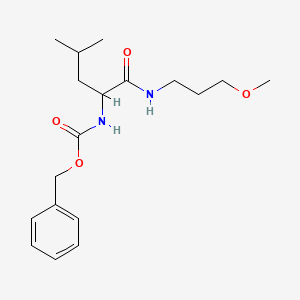
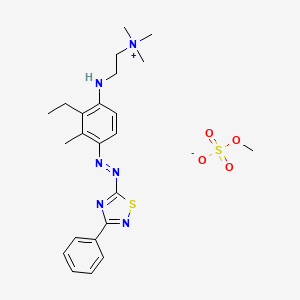
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)
